

3,4-Pyridinedicarboximide chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,4-Pyridinedicarboximide

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An In-depth Technical Guide to 3,4-Pyridinedicarboximide

This technical guide provides a comprehensive overview of **3,4-Pyridinedicarboximide**, also known by its synonym Cinchomeronimide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical identity, physicochemical properties, and relevant experimental procedures.

Chemical Identity and Structure

3,4-Pyridinedicarboximide is a heterocyclic organic compound featuring a pyridine ring fused to a succinimide ring system.

- IUPAC Name: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Synonyms: Cinchomeronimide, 3,4-Pyridinecarboximide, 4-Azaphthalimide[1]
- CAS Number: 4664-01-1[1]
- Molecular Formula: C₇H₄N₂O₂[1][2]
- SMILES: O=C1NC(C2=C1C=CN=C2)=O[2]

The chemical structure of **3,4-Pyridinedicarboximide** is visualized below.

Caption: Chemical structure of **3,4-Pyridinedicarboximide**.

Physicochemical and Computational Data

A summary of the key quantitative properties of **3,4-Pyridinedicarboximide** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	148.12 g/mol	[1][2]
Physical Description	White to light brown crystalline powder	[1][3]
Melting Point	232-235 °C	[1][3]
Boiling Point	429.92 °C (Predicted)	[1]
Density	~1.5 g/cm ³ (Predicted)	[1]
pKa	7.80 ± 0.20 (Predicted)	[3]
LogP	-0.0348	[2]
Topological Polar Surface Area (TPSA)	59.06 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	0	[2]

Experimental Protocols

While specific protocols for the direct synthesis of **3,4-Pyridinedicarboximide** are not extensively detailed in readily available literature, a common synthetic route involves the dehydration of its corresponding dicarboxylic acid, 3,4-Pyridinedicarboxylic acid (also known as Cinchomeronic acid).

A. Synthesis of Precursor: 3,4-Pyridinedicarboxylic Acid

A documented method for synthesizing the precursor, 3,4-Pyridinedicarboxylic acid, involves the oxidation of isoquinoline.^[4]

- Reactants: Isoquinoline, Oxone, Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$), 96% Sulfuric acid, Tetrabutylammonium bromide.
- Procedure:
 - To a reaction vessel containing 30 g of water, add 0.06 g of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline with stirring.
 - Heat the mixture to 60 °C.
 - Add 20 g of Oxone in batches to the reaction mixture.
 - Maintain the reaction at this temperature and allow it to incubate for 16 hours.
 - After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.
 - Slowly add concentrated ammonia dropwise while stirring to adjust the pH to a range of 0.6 to 1.
 - Continue stirring for an additional hour, then collect the precipitate by suction filtration.
 - Dry the solid to yield 3,4-Pyridinedicarboxylic acid. The reported yield from this procedure is 71%.^[4]

B. General Procedure for Imide Formation

The conversion of the resulting 3,4-Pyridinedicarboxylic acid to **3,4-Pyridinedicarboximide** can be achieved through thermal dehydration, often in the presence of a dehydrating agent or by heating with urea or ammonia. A general protocol, which may require optimization, is as follows:

- Reactants: 3,4-Pyridinedicarboxylic acid, Urea (or another nitrogen source).
- Procedure:

- Combine 3,4-Pyridinedicarboxylic acid with an equimolar or slight excess of urea in a reaction vessel.
- Heat the mixture to a temperature above the melting point of the dicarboxylic acid (typically 150-250 °C).
- Maintain the temperature until the evolution of water and carbon dioxide ceases, indicating the completion of the reaction.
- Cool the reaction mixture and purify the resulting crude product by recrystallization from an appropriate solvent (e.g., ethanol, water, or acetic acid) to obtain pure **3,4-Pyridinedicarboximide**.

The logical workflow for the synthesis is depicted in the diagram below.



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Caption: Synthesis workflow for **3,4-Pyridinedicarboximide**.

Potential Research Applications and Biological Activity

While extensive biological data for **3,4-Pyridinedicarboximide** is limited, the broader class of pyridine carboxamides and related heterocyclic structures are of significant interest in medicinal chemistry and materials science.

- **Medicinal Chemistry:** The pyrrolo[3,4-c]pyridine core is a scaffold found in compounds with a wide range of pharmacological properties.^[5] Studies on derivatives have shown potential analgesic, sedative, anti-HIV, antimycobacterial, and antitumor activities.^[5] Furthermore, other pyridine carboxamide derivatives have been investigated as potential antifungal

agents, acting as succinate dehydrogenase inhibitors, and have shown antimalarial activity. [6][7] These findings suggest that **3,4-Pyridinedicarboximide** could serve as a valuable starting point or fragment for the development of novel therapeutic agents.

- Coordination Chemistry and Materials Science: The presence of nitrogen and oxygen atoms makes this molecule a potential ligand for forming coordination complexes with metal ions. Such complexes can have applications in catalysis or the development of novel materials like metal-organic frameworks (MOFs). Related dicarboxamide compounds are noted for their utility in coordination chemistry.[8]

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